

3,3-Dimethylcyclobutanamine: Technical Safety & Handling Guide[1]

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Compound of Interest

Compound Name:	3,3-Dimethylcyclobutanamine
CAS No.:	123788-48-7
Cat. No.:	B185139

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Executive Summary

3,3-Dimethylcyclobutanamine (CAS: 123788-48-7 for free base; 1204689-09-5 for HCl salt) is a high-value pharmacophore used to introduce conformational restriction and metabolic stability into drug candidates. While structurally simple, its handling requires a nuanced understanding of ring strain energy (~26.3 kcal/mol) combined with the volatility and corrosivity typical of low-molecular-weight amines.[1]

This guide moves beyond standard SDS data, integrating structural insights to establish a self-validating safety protocol for synthesis and scale-up.

Physicochemical Profile & Structural Logic

2.1 The "Gem-Dimethyl" Effect

The 3,3-dimethyl substitution is not merely structural decoration; it imparts specific physicochemical behaviors driven by the Thorpe-Ingold Effect (Angle Compression).[1][2]

- **Conformational Locking:** The bulky methyl groups compress the internal bond angles, favoring ring closure during synthesis and reducing the entropic penalty of binding to

biological targets [1].[1]

- Lipophilicity: The gem-dimethyl group significantly increases LogP compared to cyclobutanamine, enhancing membrane permeability but also increasing skin absorption risks.[1]

2.2 Property Table

Note: Where experimental data is proprietary or scarce, values are predicted based on structure-activity relationship (SAR) with 3,3-dimethylbutylamine.

Property	Free Base (Liquid)	Hydrochloride Salt (Solid)	Technical Note
CAS	123788-48-7	1204689-09-5	Always verify CAS before ordering.
MW	99.18 g/mol	135.63 g/mol	Salt form is preferred for storage.[1]
Physical State	Colorless Liquid	White Crystalline Solid	Free base fumes in air.
Boiling Point	~100–110°C (Pred.) [1]	N/A (Decomposes)	Volatility hazard (Free Base).[1]
Flash Point	< 30°C (Est.)[1]	N/A	Treat free base as Flammable.
pKa	~10.5 (Est.)[1]	N/A	Strong base; incompatible with acids.[1]
Ring Strain	~26 kcal/mol	~26 kcal/mol	High energy; avoid shock/rapid heating. [1]

Hazard Identification & Toxicology

3.1 Primary Hazards (GHS Classification)

- Skin Corrosion (Category 1B): The free base causes irreversible skin damage.[1] The high lipophilicity facilitates rapid deep-tissue penetration.
- Serious Eye Damage (Category 1): Vapors alone can cause "Glaucopsia" (blue haze vision) due to corneal edema, a temporary but disorienting condition common with volatile amines [2].[1]
- Acute Toxicity (Oral/Inhalation): Harmful if swallowed.[1] Inhalation of vapors can trigger severe respiratory spasms.

3.2 The "Strain" Factor

Unlike linear amines, the cyclobutane ring possesses significant strain energy.[1][3][4] While not explosive like cyclopropane, the ring is energetically activated.[1]

- Risk: Radical chlorination or harsh oxidative conditions can trigger ring-opening, leading to runaway exotherms.[1]
- Mitigation: Avoid temperatures $>150^{\circ}\text{C}$ during distillation of the free base.

Storage & Stability Protocols

4.1 Carbon Dioxide Sensitivity

Primary amines greedily absorb atmospheric CO_2 to form carbamate salts.[1]

[1]

- Observation: White crust forming on the bottle cap or needle tip.[1]
- Prevention: Store the free base strictly under Argon or Nitrogen.[1] Use Parafilm® or secondary containment.

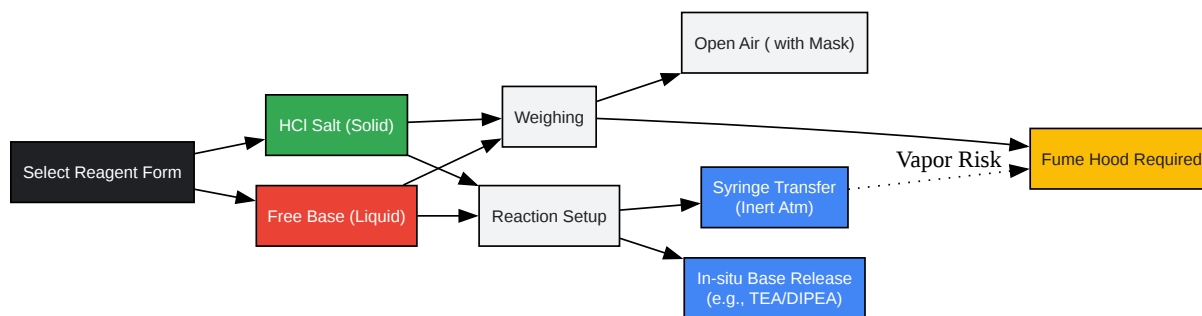
4.2 Shelf-Life Management

- HCl Salt: Stable for >2 years at RT if desiccated.[1] Hygroscopic—store in a tightly sealed vial.
- Free Base: Store at $2-8^{\circ}\text{C}$. Re-titrate every 6 months to confirm purity, as oxidative degradation can occur.[1]

Handling Protocols & Workflows

5.1 Decision Matrix: Salt vs. Free Base

The choice of form dictates the safety engineering controls required.[1]



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Figure 1: Operational decision tree for selecting engineering controls based on reagent form.[1]

5.2 Protocol: Safe Transfer of Free Base

Note: This procedure assumes the use of a Schlenk line or inert gas manifold.[1]

- Preparation:
 - Don double nitrile gloves, lab coat, and chemical splash goggles.[1]
 - Ensure the receiving flask is under positive nitrogen pressure.[1]
- Cannulation/Syringing:
 - Do not pour the liquid.[1] Use a glass syringe with a long needle (Deflected Point/Huber tip preferred to avoid coring septa).[1]
 - Flush the syringe with nitrogen 3x before drawing the amine.[1]
- Quenching:

- Immediately rinse the contaminated needle/syringe in a beaker of dilute HCl (1M) or acetic acid in the hood.[1] This neutralizes the amine residue and prevents vapor release upon trash disposal.[1]

5.3 Protocol: In-Situ Salt Free-Basing

To avoid handling the volatile free base, generate it in situ from the HCl salt:

- Suspend **3,3-Dimethylcyclobutanamine** HCl in the reaction solvent (e.g., DCM, DMF).[1]
- Add a tertiary amine base (e.g., Triethylamine, DIPEA) or inorganic base (K_2CO_3).[1]
- Why? This keeps the volatile amine in solution and minimizes inhalation risk.[1]

Emergency Response

6.1 Exposure Scenarios

Incident	Immediate Action	Medical Rationale
Skin Contact	Wash with soap/water for 15 min. Do NOT use ethanol.	Ethanol increases skin permeability, driving the amine deeper into the dermis.[1]
Eye Contact	Flush with water/saline for 15 min.[1] Hold eyelids open.	Alkaline burns cause liquefactive necrosis; immediate dilution is critical to save sight.[1]
Inhalation	Move to fresh air. Sit upright.	Monitor for delayed pulmonary edema (fluid in lungs) for 24 hours.[1]

6.2 Spill Cleanup

- Small Spill (<10 mL): Cover with weak acid absorbent (e.g., sodium bisulfate/sand mixture). [1] Scoop into a hazardous waste bag.
- Large Spill: Evacuate the area. Fire department required (Flammability risk).[1]

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